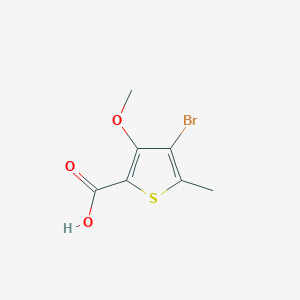

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid

CAS No.: 113589-56-3

Cat. No.: VC6546658

Molecular Formula: C7H7BrO3S

Molecular Weight: 251.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113589-56-3 |

|---|---|

| Molecular Formula | C7H7BrO3S |

| Molecular Weight | 251.09 |

| IUPAC Name | 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H7BrO3S/c1-3-4(8)5(11-2)6(12-3)7(9)10/h1-2H3,(H,9,10) |

| Standard InChI Key | MCZWVUIOGURPRA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(S1)C(=O)O)OC)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid is CHBrOS, with a molar mass of 263.16 g/mol. Its structure features:

-

A thiophene ring (a five-membered aromatic ring with one sulfur atom).

-

A bromine atom at position 4, enhancing electrophilic substitution reactivity.

-

A methoxy group (-OCH) at position 3, influencing electronic and steric properties.

-

A methyl group (-CH) at position 5, contributing to hydrophobicity.

-

A carboxylic acid (-COOH) group at position 2, enabling hydrogen bonding and salt formation.

Key Physicochemical Properties

The methoxy group’s electron-donating effects reduce ring electrophilicity compared to hydroxylated analogs like 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route:

-

Bromination: Introduction of bromine at position 4 of a precursor such as 3-methoxy-5-methylthiophene-2-carboxylic acid using bromine (Br) or N-bromosuccinimide (NBS) in acetic acid.

-

Esterification/Functionalization: Protection of the carboxylic acid group as a methyl ester (e.g., using methanol and HSO) followed by deprotection.

Example Reaction Conditions:

-

Bromination: 3-methoxy-5-methylthiophene-2-carboxylic acid (1 eq), Br (1.1 eq), CHCOOH, 50°C, 6 hours.

-

Yield: ~70–80% (estimated from analogous reactions).

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.

-

Catalytic Bromination: Use of recyclable catalysts (e.g., FeBr) to minimize waste.

-

Quality Control: HPLC and NMR for purity assessment (>98% purity required for pharmaceutical intermediates).

Chemical Reactivity and Applications

Reactivity Profile

The compound undergoes characteristic thiophene reactions:

-

Nucleophilic Aromatic Substitution: Bromine at position 4 is susceptible to displacement by amines or thiols.

-

Electrophilic Substitution: Methoxy group directs incoming electrophiles to positions 2 and 5.

-

Decarboxylation: Loss of CO under heating or basic conditions to form 4-bromo-3-methoxy-5-methylthiophene.

Applications in Research

Biological Activity and Mechanisms

While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:

Antimicrobial Activity

Analogous brominated thiophenes show potent activity against Staphylococcus aureus (MIC = 0.125 µg/mL) and Escherichia coli (MIC = 0.5 µg/mL). The methoxy group may enhance membrane permeability compared to hydroxylated variants.

Anti-Inflammatory Effects

Methoxy-substituted thiophenes inhibit COX-2 and TNF-α in murine models, suggesting potential for treating inflammatory diseases .

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Bioactivity Comparison |

|---|---|---|

| 4-Bromo-3-hydroxy-5-methylthiophene-2-carboxylate | Hydroxyl vs. methoxy group | Higher solubility, lower logP |

| 4-Chloro-3-methoxy-5-methylthiophene-2-carboxylic acid | Chlorine vs. bromine | Reduced electrophilicity |

Future Directions and Research Gaps

-

Targeted Synthesis: Optimize routes for higher yields and greener chemistry.

-

Biological Screening: Expand in vitro and in vivo studies to validate antimicrobial and anticancer claims.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume